![molecular formula C21H26N2O5S B2442453 N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide CAS No. 866232-37-3](/img/structure/B2442453.png)
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Molecular Interactions and Receptor Binding
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, due to its structural complexity, has been studied for its molecular interactions and receptor binding properties. For instance, its analogs have shown potent and selective antagonism for the CB1 cannabinoid receptor, demonstrating the potential for interaction with specific receptor sites in neurological pathways (Shim et al., 2002).
Targeting Specific Receptors for Therapeutic Applications
Compounds structurally related to N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide have been synthesized and studied for their affinity towards specific receptors. These studies aim at developing therapeutic agents targeting receptors like dopamine D(3), suggesting the potential for treating neurological disorders (Leopoldo et al., 2002).
Synthesis and Bioactivity Study
The synthesis and characterization of novel benzamides, including derivatives of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, have been conducted to explore their bioactivity. These studies focus on understanding the structural features and potential therapeutic applications, particularly in antibacterial activities (Khatiwora et al., 2013).
Metabolic Pathways and Drug Disposition
Understanding the metabolic pathways and disposition of drugs is crucial for their therapeutic application. Studies have been conducted to investigate the metabolism of compounds similar to N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide in human systems. These studies reveal insights into how such compounds are processed in the body, which is critical for drug development (Renzulli et al., 2011).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-7-8-16(13-20(15)29(25,26)23-11-5-4-6-12-23)21(24)22-18-10-9-17(27-2)14-19(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIODXUHRUXQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide |
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